2,3,4,5-Tetrachlorophenyl isothiocyanate
Description
Overview of Isothiocyanates as Reactive Intermediates and Synthons
Isothiocyanates are a class of organosulfur compounds characterized by the functional group –N=C=S. This group's unique electronic structure, featuring a cumulative double bond system, renders it highly reactive and versatile, making isothiocyanates valuable intermediates and synthons in organic synthesis. wikipedia.orgchemrxiv.org The carbon atom of the isothiocyanate group is electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. wikipedia.orgresearchgate.net This reactivity is fundamental to their role as building blocks for a diverse array of nitrogen- and sulfur-containing molecules. cbijournal.com
In synthetic chemistry, isothiocyanates are particularly renowned for their application in the construction of heterocyclic compounds. wikipedia.org They readily participate in cycloaddition reactions and serve as starting materials for the synthesis of thiazoles, thioureas, pyrimidines, and other complex molecular architectures. wikipedia.orgmdpi.com The ease of their preparation and their amenability to various reaction conditions have solidified their importance as key intermediates in both academic research and industrial applications. cbijournal.comCurrent time information in Austin, TX, US.
Historical Context of Halogenated Phenyl Isothiocyanates in Chemical Research
The synthesis of isothiocyanates has been a subject of chemical research for over a century. nih.gov Early methods often relied on harsh reagents like thiophosgene (B130339) for the conversion of primary amines. nih.gov A significant advancement in the field was the development of methods involving the decomposition of dithiocarbamate (B8719985) salts, which can be formed from primary amines and carbon disulfide. cbijournal.comnih.gov This approach offered a safer and more versatile route to a wide range of isothiocyanates.
The study of aryl isothiocyanates, particularly those bearing halogen substituents, grew with the development of synthetic methods that could tolerate a variety of functional groups. The introduction of halogen atoms onto the phenyl ring significantly modifies the electronic properties of the isothiocyanate. Electron-withdrawing groups, such as chlorine, can enhance the electrophilicity of the isothiocyanate carbon, potentially altering its reactivity in synthetic applications. Current time information in Austin, TX, US. Synthetic protocols have been specifically developed or optimized for electron-deficient aromatic amines, which are the precursors to halogenated aryl isothiocyanates. chemrxiv.org The investigation of compounds like 4-chlorophenyl isothiocyanate sigmaaldrich.com and various trichlorophenyl isothiocyanates chemicalbook.com has contributed to a deeper understanding of how substitution patterns on the aromatic ring influence the reactivity and potential applications of these synthons.
Significance of 2,3,4,5-Tetrachlorophenyl Isothiocyanate in Contemporary Chemical Research
Specific research focusing explicitly on this compound is not extensively documented in publicly available scientific literature. Its significance is therefore largely inferred from the established chemistry of isothiocyanates and the known effects of polychlorination on aromatic systems. The high degree of chlorination on the phenyl ring is expected to impart distinct properties to the molecule. The four chlorine atoms act as strong electron-withdrawing groups, which would significantly increase the electrophilic character of the isothiocyanate carbon atom.
This enhanced electrophilicity suggests that this compound could serve as a highly reactive synthon for creating complex molecules, particularly in the synthesis of specialized heterocyclic structures or thiourea (B124793) derivatives. Its structure is analogous to polychlorinated biphenyls (PCBs) in that it is a heavily chlorinated aromatic compound, a class of substances known for their chemical stability and unique physical properties. nih.govresearchgate.net The potential utility of this compound lies in its ability to introduce a tetrachlorophenyl moiety into a target molecule, a group that can confer properties such as thermal stability, lipophilicity, and resistance to metabolic degradation.
Scope and Objectives of Research on this compound
The current scope of dedicated research on this compound appears to be limited. However, potential objectives for future research can be proposed based on its chemical nature. A primary objective would be the full characterization of its reactivity profile. This would involve systematic studies of its reactions with various nucleophiles to quantify the impact of the four chlorine substituents on reaction rates and mechanisms compared to less halogenated analogues.
Another research direction would be its application as a building block in materials science or agrochemical synthesis. The polychlorinated phenyl group could be incorporated into polymers or other materials to enhance properties like fire retardancy or thermal stability. researchgate.net In the context of medicinal chemistry or agrochemistry, this compound could be used to synthesize derivatives where the tetrachlorophenyl group acts as a stable, lipophilic scaffold. The objectives of such research would be to explore how this specific substitution pattern influences biological activity or environmental persistence. A thorough investigation into its synthesis from the corresponding 2,3,4,5-tetrachloroaniline (B44146) would also be a necessary and foundational research objective.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇HCl₄NS | N/A |
| Molecular Weight | 272.97 g/mol | N/A |
| CAS Number | 76578-57-3 | Note: This CAS number is also associated with other compounds in some databases, indicating potential ambiguity. nih.govnist.govscbt.comaccustandard.com |
| Appearance | Solid (Predicted) | N/A |
| Boiling Point | Predicted to be high due to molecular weight and polarity. | N/A |
| Melting Point | Predicted to be a solid at room temperature, similar to related compounds like 2,4,5-trichlorophenyl isothiocyanate (44-48 °C). chemicalbook.com | N/A |
| Solubility | Predicted to be soluble in organic solvents and insoluble in water. | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4NS/c8-3-1-4(12-2-13)6(10)7(11)5(3)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOYNAFGFABBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405476 | |
| Record name | 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-88-8 | |
| Record name | 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 2,3,4,5 Tetrachlorophenyl Isothiocyanate
Nucleophilic Addition Reactions at the Isothiocyanate Group
The carbon atom of the isothiocyanate (–N=C=S) group is highly electrophilic and readily undergoes attack by various nucleophiles. researchgate.netwikipedia.org This reactivity is fundamental to the derivatization of this class of compounds. The presence of the electron-deficient tetrachlorophenyl ring further enhances the electrophilicity of the isothiocyanate carbon, making it particularly susceptible to nucleophilic addition.
The reaction between isothiocyanates and primary or secondary amines is a classic, high-yielding method for the synthesis of unsymmetrical thioureas. nih.govorganic-chemistry.org In this reaction, the nucleophilic amine attacks the central carbon of the isothiocyanate group of 2,3,4,5-tetrachlorophenyl isothiocyanate, leading to the formation of a stable N,N'-disubstituted thiourea (B124793) derivative. This transformation is typically efficient and proceeds under mild conditions. dtu.dkorganic-chemistry.org The reaction is generally considered a "click-coupling" process due to its reliability and high yields. nih.gov
The general scheme for this reaction is as follows: 2,3,4,5-Tetrachlorophenyl-NCS + R₁R₂NH → 2,3,4,5-Tetrachlorophenyl-NH-C(=S)-NR₁R₂
Table 1: Examples of Thiourea Formation
| Nucleophilic Amine | Expected Thiourea Product |
|---|---|
| Aniline (B41778) | 1-(2,3,4,5-Tetrachlorophenyl)-3-phenylthiourea |
| Diethylamine | 1-(2,3,4,5-Tetrachlorophenyl)-3,3-diethylthiourea |
| Benzylamine | 1-Benzyl-3-(2,3,4,5-tetrachlorophenyl)thiourea |
Reaction with Alcohols and Thiols to form Thiocarbamates and Dithiocarbamates
Analogous to the reaction with amines, alcohols and thiols can act as nucleophiles, attacking the isothiocyanate carbon.
Alcohols (R-OH) react to form O-alkyl N-(2,3,4,5-tetrachlorophenyl)thiocarbamates. These reactions may require basic conditions or heating to proceed efficiently, as alcohols are generally weaker nucleophiles than amines. nih.gov
Thiols (R-SH) , being more nucleophilic than their alcohol counterparts, react more readily with isothiocyanates to yield S-alkyl N-(2,3,4,5-tetrachlorophenyl)dithiocarbamates. nih.govmasterorganicchemistry.com This reaction often proceeds under mild, catalyst-free conditions. researchgate.net
The general reaction schemes are:
With Alcohols: 2,3,4,5-Tetrachlorophenyl-NCS + R-OH → 2,3,4,5-Tetrachlorophenyl-NH-C(=S)-OR
With Thiols: 2,3,4,5-Tetrachlorophenyl-NCS + R-SH → 2,3,4,5-Tetrachlorophenyl-NH-C(=S)-SR
Table 2: Formation of Thiocarbamates and Dithiocarbamates
| Nucleophile | Reagent Type | Expected Product |
|---|---|---|
| Ethanol (B145695) | Alcohol | O-Ethyl N-(2,3,4,5-tetrachlorophenyl)thiocarbamate |
| Phenol (B47542) | Alcohol | O-Phenyl N-(2,3,4,5-tetrachlorophenyl)thiocarbamate |
| Ethanethiol | Thiol | S-Ethyl N-(2,3,4,5-tetrachlorophenyl)dithiocarbamate |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Isothiocyanates can participate as a two-atom component in various cycloaddition reactions. The C=S double bond can act as a dienophile or dipolarophile. For instance, in a Diels-Alder or [4+2] cycloaddition, the isothiocyanate can react with a conjugated diene to form a six-membered heterocyclic ring. mdpi.com While specific examples involving this compound are not prominently documented, the general reactivity pattern suggests its potential participation in such transformations for constructing complex heterocyclic scaffolds. researchgate.netnih.gov Another possibility is the participation in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides to form five-membered rings. nih.gov
Electrophilic Reactivity of the Tetrachlorophenyl Moiety
The aromatic ring of this compound is highly electron-deficient due to the strong inductive and moderate resonance-withdrawing effects of the four chlorine atoms and the isothiocyanate group. This electronic nature makes the ring susceptible to nucleophilic attack.
Polychlorinated aromatic compounds are known to undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the chlorine atoms. nih.govzenodo.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. nih.gov In this compound, the entire ring is heavily substituted with electron-withdrawing chlorine atoms, and further activated by the isothiocyanate group.
The substitution site is determined by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. Positions that are ortho or para to a strong electron-withdrawing group are most activated. In this specific molecule, all positions are subject to complex electronic influences, but attack by strong nucleophiles (e.g., alkoxides, thiolates) could potentially lead to the displacement of a chlorine atom. Computational and experimental studies on related polyhalogenated aromatics are often required to predict the precise regioselectivity. nih.gov
The SNAr reactivity of the tetrachlorophenyl ring provides a direct pathway for functional group interconversion. By displacing one or more chlorine atoms with different nucleophiles, a wide array of derivatives can be synthesized. This allows for the strategic introduction of new functionalities onto the aromatic core, significantly altering the molecule's properties.
Table 3: Potential Functional Group Interconversions via SNAr
| Nucleophile | Introduced Functional Group | Potential Product Class |
|---|---|---|
| Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (-OCH₃) | (Trichloromethoxyphenyl)isothiocyanates |
| Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) | (Trichloro(phenylthio)phenyl)isothiocyanates |
| Ammonia (B1221849) (NH₃) | Amino (-NH₂) | (Trichloroaminophenyl)isothiocyanates |
This pathway enables the conversion of the stable chlorophenyl scaffold into more reactive or functionally diverse structures, which can then be used in subsequent synthetic steps.
Applications of 2,3,4,5 Tetrachlorophenyl Isothiocyanate in Advanced Organic Synthesis and Materials Science Research
Utilization as a Building Block for Complex Molecules and Specialty Chemicals
Isothiocyanates are well-established precursors for the synthesis of a wide array of sulfur- and nitrogen-containing compounds. organic-chemistry.org Their significance extends to their role as versatile platforms for a variety of chemical transformations. rsc.orgchemrxiv.org The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, a characteristic that is fundamental to its application as a building block.
The primary application of aryl isothiocyanates in synthesis is the formation of thiourea (B124793) derivatives. nih.govuobabylon.edu.iq These are produced through the reaction with primary or secondary amines. semanticscholar.org Thiourea derivatives are not merely stable final products; they are also crucial intermediates for the synthesis of various heterocyclic compounds, such as 1,3-thiazoles and pyrimidines. nih.gov
Furthermore, 2,3,4,5-tetrachlorophenyl isothiocyanate serves as a key starting material for constructing more complex heterocyclic systems. Research on analogous aryl isothiocyanates demonstrates their utility in synthesizing a variety of heterocycles. researchgate.netresearchgate.net The reaction of an isothiocyanate with different nucleophilic partners can lead to the formation of diverse ring systems. For instance, reactions with hydrazine (B178648) derivatives can yield thiosemicarbazides, which can then be cyclized to form 1,2,4-triazoles. researchgate.net Similarly, reactions with ortho-substituted anilines, such as 2-aminothiophenol (B119425) or 2-aminophenol, can produce benzothiazoles and benzoxazoles, respectively. researchgate.net The electron-deficient nature of the tetrachlorinated phenyl ring in this compound makes it a suitable substrate for these transformations, particularly in two-step processes designed for such compounds. organic-chemistry.org
Table 1: Examples of Heterocyclic Systems Derived from Aryl Isothiocyanates
| Starting Materials | Resulting Heterocycle |
|---|---|
| Aryl Isothiocyanate + Hydrazine Hydrate | 1,2,4-Triazole (via thiosemicarbazide) |
| Aryl Isothiocyanate + 2-Aminothiophenol | Benzothiazole |
| Aryl Isothiocyanate + 2-Aminophenol | Benzoxazole |
| Aryl Isothiocyanate + Anthranilic Acid | Quinazolinone derivative |
This table illustrates the general synthetic utility of aryl isothiocyanates as precursors to various heterocyclic scaffolds based on established reaction pathways. researchgate.netresearchgate.net
Application in Polymer Chemistry and Advanced Material Precursors
The utility of isothiocyanates extends into the realm of polymer chemistry, where they can be used to synthesize functional polymers. mdpi.com While specific research on the polymerization of this compound is not widely documented, the general reactivity of the isothiocyanate group allows for its incorporation into polymer chains or its use as a modifying agent for existing polymers.
One potential application is in the synthesis of novel polymer backbones. For example, isothiocyanates can undergo copolymerization with other monomers to create polymers with unique properties. Their ability to react with nucleophiles also makes them suitable for grafting onto polymer chains that possess hydroxyl or amine functionalities. This approach allows for the chemical modification of commodity polymers, introducing new properties determined by the substituent on the isothiocyanate. The tetrachlorophenyl group, for instance, could impart increased thermal stability, flame retardancy, or hydrophobicity to the modified polymer.
Another area of application is as a precursor for advanced materials. The synthesis of functional hydrogels for agricultural applications, for example, has involved grafting chlorinated aromatic compounds like 2,4-D onto polymer backbones to create controlled-release systems. mdpi.com Analogously, this compound could be tethered to suitable polymer systems to act as a precursor for functional materials where the controlled release of a tetrachlorophenol-containing moiety might be desired.
Research on Derivatization for Analytical and Diagnostic Reagents
In analytical chemistry, particularly in chromatography, the derivatization of analytes is a common strategy to enhance their detection and separation. nih.gov Isothiocyanates, most notably Phenyl isothiocyanate (PITC), are widely used as pre-column derivatization reagents for the analysis of amino acids and other primary and secondary amines by High-Performance Liquid Chromatography (HPLC). The reaction of PITC with an amine yields a stable phenylthiocarbamyl (PTC) derivative, which possesses a strong chromophore, facilitating UV detection. Given its structural similarity, this compound can be expected to function in a similar capacity, with the highly chlorinated ring potentially offering alternative detection properties, such as enhanced response in electrochemical or mass spectrometric detectors.
Conversely, isothiocyanates themselves can be challenging to analyze directly due to their potential instability and, in some cases, weak UV absorption. mdpi.com A common analytical strategy is to derivatize the isothiocyanate with a reagent that imparts a strong UV-absorbing or fluorescent tag. Thiol-containing reagents are particularly effective for this purpose. researchgate.net For instance, reagents like 2-naphthalenethiol (B184263) or N-acetyl-L-cysteine react with the isothiocyanate group to form stable dithiocarbamate (B8719985) adducts. nih.govmostwiedzy.pl These adducts exhibit high molar absorptivity, enabling sensitive detection by HPLC-UV. nih.gov This methodology could be readily applied to the quantification of this compound in various matrices.
Table 2: Derivatization Strategies Involving Isothiocyanates for HPLC Analysis
| Derivatization Goal | Reagent Type | Analyte | Resulting Product | Analytical Advantage |
|---|---|---|---|---|
| Quantify Amines | Aryl Isothiocyanate (e.g., PITC) | Amino Acids, Peptides | Thiourea (PTC) Derivative | Enhanced UV detection |
| Quantify Isothiocyanates | Thiol Reagent (e.g., 2-naphthalenethiol) | Isothiocyanate | Dithiocarbamate Adduct | Enhanced UV detection, stable product |
This table summarizes two primary derivatization approaches used in HPLC, one utilizing isothiocyanates as reagents and the other targeting isothiocyanates as analytes. nih.gov
Development of Novel Reagents for Organic Synthesis
The development of novel reagents is a cornerstone of advancing organic synthesis, enabling the creation of molecules with new and improved properties. Isothiocyanates are valuable platforms for such development due to their versatile reactivity. rsc.orgchemrxiv.org The reaction of this compound with amines produces N,N'-disubstituted thioureas. These thiourea derivatives are not just synthetic targets but can also act as novel organocatalysts or ligands in transition metal catalysis.
Furthermore, this compound is a precursor for a wide range of heterocyclic reagents. The synthesis of various heterocyclic systems often begins with the formation of a thiourea or thiosemicarbazide (B42300) intermediate from an isothiocyanate. nih.govresearchgate.net For example, the reaction of an isothiocyanate with acyl hydrazines can lead to thiosemicarbazides, which are precursors to 1,2,4-triazole-5-thiones. researchgate.net The reaction with compounds containing active methylene (B1212753) groups can also lead to a variety of heterocyclic structures. For instance, reacting phenyl isothiocyanate with pyrazolin-5-one derivatives yields thiocarbamoyl intermediates that can be cyclized into thiazolidinone derivatives. researchgate.net The electron-withdrawing nature of the tetrachlorophenyl group can influence the reactivity of these intermediates and the properties of the final heterocyclic products.
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. mdpi.comnih.gov This approach is valued for its atom economy and ability to rapidly generate molecular diversity. researchgate.net While isothiocyanates themselves are not always direct components, their derivatives, particularly thioureas, are frequently used in MCRs.
This compound can be readily converted into a variety of thiourea derivatives by reacting it with different amines. These stable thioureas can then serve as key components in well-known MCRs, such as the Biginelli reaction. A variation of the Biginelli reaction uses a thiourea, an aldehyde, and a β-ketoester (or similar active methylene compound) to synthesize dihydropyrimidinethiones. mdpi.com By using a thiourea derived from this compound, a library of complex heterocyclic compounds bearing the tetrachlorophenyl moiety can be efficiently constructed.
Isocyanides, which are isomers of isothiocyanates, are also prominent reactants in MCRs like the Ugi and Passerini reactions. researchgate.net The Ugi-azide reaction, for example, combines an aldehyde, an amine, an isocyanide, and an azide (B81097) source to produce 1,5-disubstituted tetrazoles. researchgate.netnih.gov The rich chemistry of MCRs provides a powerful avenue for leveraging the structural features of this compound in the discovery of new complex molecules. mdpi.com
In-depth Theoretical and Computational Analysis of this compound
A comprehensive review of the theoretical and computational chemistry of this compound reveals a notable absence of dedicated scholarly research. Extensive searches of scientific literature and chemical databases have not yielded specific studies on the quantum chemical, conformational, and reactivity properties of this particular compound. However, based on established principles of computational chemistry and available data for structurally related molecules, a theoretical profile can be constructed. This article outlines the expected theoretical characteristics of this compound, providing a framework for future computational investigations.
Theoretical and Computational Chemistry Studies of 2,3,4,5 Tetrachlorophenyl Isothiocyanate
Computational chemistry provides powerful tools to investigate molecular properties that can be difficult or hazardous to measure experimentally. For a molecule like 2,3,4,5-tetrachlorophenyl isothiocyanate, which combines a heavily chlorinated aromatic ring with a reactive isothiocyanate group, theoretical studies are invaluable for understanding its structure, stability, and reactivity. While specific computational data for this compound is not available, we can extrapolate from studies on similar molecules, such as other substituted phenyl isothiocyanates and chlorinated benzenes. nist.govnist.gov
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic landscape of a molecule. For this compound, DFT calculations would provide key parameters such as bond lengths, bond angles, and dihedral angles.
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. In the case of this compound, the electron-withdrawing nature of the four chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl isothiocyanate. This is due to the inductive effect of the chlorine atoms, which pulls electron density from the aromatic ring.
Table 1: Predicted Molecular and Electronic Properties of this compound (Note: These are estimated values based on theoretical principles and data from related compounds. Specific experimental or calculated values are not available in the literature.)
| Property | Predicted Value | Theoretical Basis |
|---|---|---|
| Molecular Formula | C₇HCl₄NS | |
| Molecular Weight | 284.97 g/mol | |
| HOMO Energy | ~ -7.0 to -6.5 eV | The presence of four electron-withdrawing chlorine atoms is expected to stabilize the HOMO, lowering its energy compared to simpler phenyl isothiocyanates. |
| LUMO Energy | ~ -2.0 to -1.5 eV | The isothiocyanate group and the chlorinated ring are both electron-accepting, leading to a low-lying LUMO. |
| HOMO-LUMO Gap | ~ 4.5 to 5.0 eV | The significant electron-withdrawing character of the substituents likely results in a relatively large energy gap, suggesting moderate chemical stability. |
| Dipole Moment | ~ 2.5 to 3.5 D | The asymmetrical arrangement of the polar C-Cl and N=C=S bonds is expected to generate a significant molecular dipole moment. |
The conformational flexibility of this compound primarily revolves around the rotation of the isothiocyanate group relative to the plane of the tetrachlorophenyl ring. While the bulky chlorine atoms might impose some steric hindrance, the linear nature of the isothiocyanate group could allow for a range of low-energy conformations.
Computational studies on similar molecules often reveal that the most stable conformation involves the isothiocyanate group lying in the plane of the aromatic ring to maximize pi-system conjugation. However, steric clashes with the ortho-chlorine atom could lead to a non-planar ground state conformation. A relaxed potential energy surface scan, varying the dihedral angle between the ring and the N=C=S group, would be necessary to identify the global and local energy minima and the rotational energy barriers. Such studies are crucial for understanding which conformations are most likely to be present under different conditions.
The isothiocyanate group is known to be electrophilic and can participate in various reactions, most notably with nucleophiles. A key reaction of interest is conjugate isothiocyanation, where the isothiocyanate acts as an electrophile in an addition reaction. DFT studies are particularly useful for elucidating the mechanisms of such reactions by mapping the reaction pathway, identifying transition states, and calculating activation energies.
For this compound, the high degree of chlorination on the phenyl ring would significantly influence its reactivity. The electron-withdrawing chlorine atoms would enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Computational studies could model the reaction with various nucleophiles to predict reaction rates and product distributions.
Structure-reactivity relationships aim to correlate a molecule's structural features with its chemical reactivity. For isothiocyanates, factors such as the electronic properties of the substituents on the phenyl ring play a crucial role. nist.gov
In the case of this compound, the four chlorine atoms would be the dominant factor in determining its reactivity profile. Predictive models, often based on quantum chemical descriptors, could be developed to compare its reactivity to other substituted phenyl isothiocyanates. Parameters such as the calculated atomic charges on the isothiocyanate carbon and the HOMO-LUMO gap would be key inputs for such models.
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts is a standard application of computational chemistry. For this compound, the chemical shifts of the aromatic proton and carbons would be heavily influenced by the electronic effects of the chlorine substituents. A notable feature in the ¹³C NMR of isothiocyanates is the often broad and weak signal of the isothiocyanate carbon, a phenomenon attributed to the flexibility of the N=C=S group.
IR Spectroscopy: The characteristic vibrational frequencies in the infrared (IR) spectrum can be calculated computationally. The most prominent feature for this molecule would be the strong, asymmetric stretching vibration of the N=C=S group, typically appearing in the range of 2000-2200 cm⁻¹. The C-Cl stretching vibrations would also be present in the fingerprint region.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). Phenyl isothiocyanates typically exhibit strong π → π* transitions. The extensive chlorination in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to the influence of the chlorine atoms' lone pairs on the aromatic pi-system.
Table 2: Predicted Spectroscopic Data for this compound (Note: These are estimated values based on theoretical principles and data from related compounds. Specific experimental or calculated values are not available in the literature.)
| Spectrum | Predicted Feature | Expected Range/Value |
|---|---|---|
| ¹³C NMR | Isothiocyanate Carbon (N=C=S) | ~130-140 ppm (potentially broad) |
| Aromatic Carbons | ~125-145 ppm | |
| ¹H NMR | Aromatic Proton | ~7.5-8.0 ppm |
| IR | N=C=S Asymmetric Stretch | 2000-2200 cm⁻¹ (strong) |
| C-Cl Stretches | 600-800 cm⁻¹ |
| UV-Vis | π → π* Transition (λ_max) | ~260-280 nm |
Advanced Analytical Methodologies for 2,3,4,5 Tetrachlorophenyl Isothiocyanate
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and quantification of 2,3,4,5-tetrachlorophenyl isothiocyanate from various matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the complexity of the sample.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of isothiocyanates. However, the inherent structure of many isothiocyanates, including phenyl isothiocyanates, may present challenges for UV detection due to the lack of a strong chromophore. mdpi.com To overcome this, pre-column derivatization is a common strategy. Phenyl isothiocyanate (PITC) itself is used as a derivatizing agent for compounds containing primary and secondary amine groups to enhance their UV absorbance. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach.
Method Development: A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the highly nonpolar tetrachlorophenyl isothiocyanate. Due to the poor water solubility of many isothiocyanates, which can lead to precipitation and inaccurate quantification, heating the column (e.g., to 60°C) can significantly improve results by reducing compound loss. researchgate.netnih.gov
Validation: Any developed HPLC method must be validated to ensure its reliability. Following the International Conference on Harmonisation (ICH) guidelines, validation would include the assessment of several key parameters :
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by comparing the retention times and spectra of the analyte in a sample to a pure standard. env.go.jp
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. env.go.jp
Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Table 1: Illustrative HPLC Method Parameters for Phenyl Isothiocyanate Derivatives
| Parameter | Value/Condition | Source |
|---|---|---|
| Stationary Phase | Phenomenex Luna C18, 5 µm (250 x 4.6 mm) | |
| Mobile Phase | A: Phosphate buffer (8 mM, pH 4.8); B: Acetonitrile | |
| Elution | Gradient | |
| Flow Rate | 1.0 mL/minute | |
| Detection | UV at 254 nm | |
| Column Temp. | Can be elevated (e.g., 60°C) to improve solubility | researchgate.netnih.gov |
Gas Chromatography (GC) Applications and Considerations for Volatility
Given the volatility of many isothiocyanates and the thermal stability of the chlorinated aromatic structure, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. The analysis of structurally related polychlorinated biphenyls (PCBs) and other chlorinated aromatic compounds is routinely performed using GC. nih.govshimadzu.comresearchgate.net
Applications: A GC method would typically employ a non-polar or semi-polar capillary column, such as one coated with a poly(5%-phenyl methyl)siloxane stationary phase (e.g., HP-5 or DB-5). nih.govmdpi.com The high degree of chlorination of this compound would likely result in a relatively high boiling point, necessitating a temperature-programmed oven to ensure elution within a reasonable timeframe. The injector temperature must be optimized to ensure complete volatilization without causing thermal degradation. mdpi.com An Electron Capture Detector (ECD) would be particularly sensitive to the tetrachlorinated structure, providing excellent selectivity and low detection limits.
Table 2: Typical GC Parameters for Analysis of Chlorinated Aromatic Compounds
| Parameter | Value/Condition | Source |
|---|---|---|
| GC System | Agilent 7890A or similar | mdpi.com |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) | mdpi.com |
| Carrier Gas | Helium or Nitrogen | mdpi.comresearchgate.net |
| Injection Mode | Splitless | nih.gov |
| Oven Program | Temperature gradient (e.g., 55°C to 270°C) | mdpi.com |
| Detector | Mass Spectrometer (MS) or Electron Capture (ECD) | shimadzu.commdpi.com |
Hyphenated Techniques: GC-MS and LC-MS/MS for Detection and Quantification
For unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS).
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. mdpi.comnih.gov Following separation on the GC column, molecules of this compound would enter the mass spectrometer's ion source. Electron Ionization (EI) would likely be used, which would generate a characteristic fragmentation pattern. The molecular ion peak would be observed, and key fragment ions—resulting from the loss of chlorine atoms or the isothiocyanate group—would provide definitive structural confirmation. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, sensitivity and selectivity are greatly enhanced. researchgate.netnih.gov
LC-MS/MS: For analysis in complex matrices or when derivatization is undesirable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. unl.ptresearchgate.net After HPLC separation, the analyte would be ionized, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, often in negative ion mode for chlorinated compounds. unl.ptnih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity. The first mass analyzer selects the precursor ion (e.g., the [M-H]⁻ ion of this compound), which is then fragmented in a collision cell. The second mass analyzer then monitors for specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, minimizing matrix interferences. unl.ptulisboa.pt
Spectroscopic Characterization in Research
Spectroscopic methods are indispensable for the de novo structural elucidation of molecules and for confirming the identity of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. spectrabase.com
¹H NMR: In the ¹H NMR spectrum of this compound, a single proton signal would be expected from the aromatic ring. Its chemical shift would be significantly downfield due to the deshielding effects of the four electron-withdrawing chlorine atoms and the isothiocyanate group. For comparison, the two protons of 1,2,4,5-tetrachlorobenzene (B31791) appear as a singlet at approximately 7.5 ppm. nih.govchemicalbook.com The single proton of the target compound would likely appear in a similar region.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated: six for the aromatic carbons and one for the isothiocyanate carbon (-N=C=S). The chemical shift of the isothiocyanate carbon is typically found in the range of 125-140 ppm. The aromatic carbons would appear in the region of approximately 120-140 ppm. The carbons directly bonded to chlorine atoms would show distinct chemical shifts compared to the proton-bearing carbon and the carbon attached to the isothiocyanate group. For reference, the ¹³C NMR spectrum of 1,2,3,4-tetrachlorobenzene (B165215) shows three signals for the six carbons due to symmetry, with chemical shifts around 132-134 ppm for the chlorinated carbons and 130 ppm for the carbons bonded to hydrogen. chemicalbook.commsu.edu
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the substitution pattern on the aromatic ring. spectrabase.com
Table 3: Predicted NMR Spectral Features for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale/Comparison | Source |
|---|---|---|---|---|
| ¹H | ~7.5 - 7.8 | Singlet | Single proton on a highly substituted, electron-deficient aromatic ring. Similar to 1,2,4,5-tetrachlorobenzene. | nih.govchemicalbook.com |
| ¹³C (-N=C=S) | ~125 - 140 | Singlet | Typical range for isothiocyanate carbons. | youtube.com |
| ¹³C (Aromatic) | ~120 - 140 | 6 Singlets | Expected region for substituted benzene (B151609) rings. Specific shifts depend on the position relative to Cl and NCS groups. Based on tetrachlorobenzene data. | chemicalbook.commsu.edu |
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. youtube.com The most characteristic feature in the IR spectrum of this compound would be the strong, broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S). This band typically appears in the region of 2000-2200 cm⁻¹. nih.gov Other expected absorptions would include C-Cl stretching vibrations (typically below 1100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (around 1400-1600 cm⁻¹). scielo.org.za
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. youtube.com The tetrachlorinated benzene ring, in conjugation with the isothiocyanate group, would be expected to absorb UV light. Phenyl isothiocyanates generally exhibit strong absorbance. The exact wavelength of maximum absorbance (λ_max) would be influenced by the four chlorine substituents on the aromatic ring. For comparison, many isothiocyanates are analyzed at wavelengths between 200 and 250 nm. mdpi.comnih.gov The presence of multiple chlorine atoms, which can act as auxochromes, may cause a shift in the λ_max compared to unsubstituted phenyl isothiocyanate.
Table 4: Expected Spectroscopic Data for Functional Group Analysis
| Technique | Functional Group | Expected Absorption Region | Source |
|---|---|---|---|
| IR Spectroscopy | Isothiocyanate (-N=C=S) | 2000-2200 cm⁻¹ (strong, broad) | nih.gov |
| IR Spectroscopy | Aromatic C=C | ~1400-1600 cm⁻¹ | scielo.org.za |
| IR Spectroscopy | C-Cl | < 1100 cm⁻¹ | scielo.org.za |
| UV-Vis Spectroscopy | Phenyl Isothiocyanate System | ~200-280 nm | mdpi.comnih.gov |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a crucial first step in the analytical workflow, aiming to isolate this compound from complex matrices and enhance its detectability. This often involves a combination of extraction and derivatization techniques.
Extraction Methods
The choice of extraction method for this compound is dictated by the sample matrix, the physicochemical properties of the analyte, and the desired analytical outcome. Given its polychlorinated aromatic structure, methods suitable for other chlorinated hydrocarbons are often adaptable.
Liquid-Liquid Extraction (LLE): This conventional technique remains a viable option for extracting this compound from aqueous samples. An organic solvent immiscible with water, such as dichloromethane (B109758) or hexane, is used to partition the analyte from the aqueous phase. The efficiency of LLE is dependent on the partition coefficient of the compound, the solvent-to-sample ratio, and the pH of the aqueous phase. For chlorinated hydrocarbons, dichloromethane has been a commonly used solvent. mdpi.com
Microwave-Assisted Extraction (MAE): MAE is a modern and efficient technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov This method can significantly reduce solvent consumption and extraction time compared to traditional methods. For a compound like this compound, a non-polar or semi-polar solvent could be employed in a closed-vessel MAE system to extract it from solid matrices. The optimization of MAE parameters such as microwave power, temperature, and extraction time is crucial for achieving high recovery. nih.gov
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. epa.gov The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature, allowing for selective extraction. For polychlorinated compounds like PCBs, SFE with supercritical CO2 has been established as an effective extraction method from solid matrices. researchgate.netnih.gov Given the structural similarities, this technique holds promise for the extraction of this compound, potentially offering a "greener" alternative to solvent-based methods.
| Extraction Method | Principle | Typical Solvents/Conditions for Analogous Compounds | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Dichloromethane, Hexane for chlorinated hydrocarbons. mdpi.com | Simple, widely applicable. | Large solvent consumption, can be time-consuming. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and accelerate extraction. | Ethanol (B145695), Methanol-water mixtures; Power: 500-1000 W; Time: 10-30 min. nih.govdemarcheiso17025.com | Fast, reduced solvent usage, improved efficiency. nih.gov | Requires specialized equipment, potential for thermal degradation. |
| Supercritical Fluid Extraction (SFE) | Extraction using a solvent in its supercritical state (e.g., CO2). | Supercritical CO2; Pressure: >74 bar; Temperature: >31 °C. epa.gov Modifiers like ethanol can be used. | Environmentally friendly, tunable selectivity, fast. epa.gov | High initial equipment cost, may have lower efficiency for highly polar compounds without modifiers. |
Derivatization to Stable Analytes (e.g., Thiourea (B124793) Derivatives)
Isothiocyanates are reactive compounds that can be challenging to analyze directly, especially at low concentrations. Derivatization is a chemical modification process that converts the analyte into a more stable and easily detectable form. For this compound, conversion to its corresponding thiourea derivative is a highly effective strategy.
The reaction of an isothiocyanate with a primary or secondary amine yields a stable thiourea. helcom.fi This reaction is often rapid and proceeds with high yield. The resulting thiourea derivative typically exhibits improved chromatographic properties and can be more readily detected by UV or mass spectrometry. helcom.fi For this compound, derivatization with an amine containing a suitable chromophore or fluorophore can significantly enhance detection sensitivity in HPLC analysis.
For example, reacting this compound with an amine like dansyl cadaverine (B124047) would yield a highly fluorescent thiourea derivative, enabling ultra-sensitive detection. The general reaction is as follows:
R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
Where R is the 2,3,4,5-tetrachlorophenyl group and R' is the alkyl or aryl group of the derivatizing amine.
| Derivatizing Agent | Resulting Derivative | Analytical Advantage | Typical Reaction Conditions |
|---|---|---|---|
| Ammonia (B1221849) | Thiourea | Increased stability and UV absorbance. helcom.fi | Incubation in an ammonia solution. helcom.fi |
| Primary/Secondary Amines (e.g., butylamine) | N-substituted Thiourea | Improved chromatographic behavior and mass spectrometric response. | Reaction in an organic solvent at room temperature or with gentle heating. |
| Fluorescently Labeled Amines (e.g., dansyl cadaverine) | Fluorescent Thiourea | Greatly enhanced sensitivity for fluorescence detection. | Reaction in a suitable buffer, followed by HPLC analysis. |
Method Validation and Quality Control in Analytical Research
The validation of an analytical method is essential to ensure that it is fit for its intended purpose, providing reliable, reproducible, and accurate data. Quality control measures are implemented to monitor the performance of the validated method over time.
For the analysis of this compound, method validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by analyzing blank samples, spiked samples, and placebo formulations.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments on the sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality Control (QC) procedures are integral to routine analysis. These include the regular analysis of QC samples, such as blanks, calibration standards, and control materials with known concentrations of this compound. The results of these QC samples are monitored using control charts to ensure the analytical process remains in a state of statistical control. For the analysis of chlorinated hydrocarbons, it is recommended to analyze a reagent water blank with each batch of samples to check for laboratory contamination. researchgate.net Furthermore, a minimum of 10% of all samples should be spiked and analyzed to monitor data quality. researchgate.net
| Validation Parameter | Typical Acceptance Criteria for Halogenated Compound Analysis | Method of Assessment |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | Analysis of at least 5 standards across the range. |
| Accuracy (% Recovery) | 80-120% | Spike-recovery experiments at 3 concentration levels. |
| Precision (RSD) | ≤ 15% | Repeatability (intra-day) and intermediate precision (inter-day) analysis. |
| LOD | Signal-to-Noise ratio of 3:1 | Based on the standard deviation of the response and the slope of the calibration curve. |
| LOQ | Signal-to-Noise ratio of 10:1 | Based on the standard deviation of the response and the slope of the calibration curve. |
Mechanistic Biological Investigations of Isothiocyanates and Tetrachlorophenyl Isothiocyanate Analogues Non Clinical Focus
Modulation of Cellular Detoxification Pathways
Isothiocyanates are well-documented modulators of cellular detoxification systems, which play a crucial role in neutralizing and eliminating harmful substances from the body. nih.govoregonstate.edu This process is broadly divided into Phase I and Phase II biotransformation. nih.gov
Phase I Biotransformation Enzymes: Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on xenobiotics, making them more polar. sigmaaldrich.commdpi.com Some isothiocyanates have been shown to inhibit certain CYP enzymes that are responsible for activating procarcinogens. nih.gov Thiol conjugates of isothiocyanates are also known to be inhibitors of P450 enzymes. nih.gov
Phase II Biotransformation Enzymes: Isothiocyanates are potent inducers of Phase II detoxification enzymes. oregonstate.edu These enzymes conjugate the modified compounds from Phase I with endogenous molecules, rendering them water-soluble and readily excretable. nih.govmdpi.com Key Phase II enzymes induced by isothiocyanates include:
Glutathione (B108866) S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to a wide range of electrophilic compounds. mdpi.comnih.govmdpi.com Many isothiocyanates are substrates for human GSTs, with GST M1-1 and P1-1 generally being the most efficient catalysts. nih.gov Genetic variations in GSTs may influence the bioavailability and activity of isothiocyanates. nih.gov
UDP-Glucuronosyltransferases (UGTs): These enzymes are also induced by isothiocyanates and are involved in the glucuronidation of various substrates. oregonstate.edu
The induction of Phase II enzymes by isothiocyanates is largely regulated by the Nrf2-ARE signaling pathway. nih.govmdpi.comnih.gov
Nrf2 (Nuclear factor erythroid 2-related factor 2): Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1. mdpi.com
Antioxidant Response Element (ARE): When cells are exposed to oxidative stress or inducers like isothiocyanates, Nrf2 is released from Keap1 and moves to the nucleus. nih.govmdpi.commdpi.com In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of genes that encode for antioxidant and detoxification proteins. mdpi.comnih.govmdpi.comresearchgate.net This binding initiates the transcription of these protective genes, including those for GSTs and other Phase II enzymes. nih.gov The ability of various isothiocyanates to activate this pathway is a key mechanism of their cytoprotective effects. mdpi.comnih.govrsc.org
Investigations into Cellular Stress Responses
Isothiocyanates can induce cellular stress, particularly oxidative stress, which in turn activates protective cellular response pathways.
While often considered antioxidants due to their ability to upregulate antioxidant defenses, some isothiocyanates can also induce the production of reactive oxygen species (ROS) at certain concentrations. nih.govnih.govresearchgate.net This pro-oxidant activity can contribute to their biological effects. For instance, phenethyl isothiocyanate (PEITC) has been shown to induce ROS production in cancer cells, which is linked to its cell-killing effects. nih.govresearchgate.netfrontiersin.orgnih.gov The generation of ROS by isothiocyanates can occur through various mechanisms, including the disruption of mitochondrial function. nih.govresearchgate.netoup.com
Cells respond to the oxidative stress induced by isothiocyanates by activating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family includes key signaling proteins like ERK, JNK, and p38. nih.govnih.gov The activation of these pathways can have different outcomes depending on the cellular context and the specific isothiocyanate. In some cases, MAPK activation is linked to cell survival and the upregulation of protective genes, while in other instances, sustained activation can lead to apoptosis. nih.govuea.ac.ukresearchgate.netmdpi.com For example, the synthetic isothiocyanate E-4IB has been shown to activate ERK1/2, JNK, and p38 signaling pathways, which are coupled with cell cycle arrest and apoptosis. nih.govresearchgate.net
Research on Apoptosis and Cell Cycle Modulation Mechanisms
A significant area of research for isothiocyanates is their ability to induce programmed cell death (apoptosis) and to halt the cell cycle in cancer cells. nih.govnih.gov
Apoptosis: Isothiocyanates can trigger apoptosis through multiple mechanisms. This includes the generation of ROS, disruption of the mitochondrial membrane potential, and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govresearchgate.netfrontiersin.orgnih.govoup.comiiarjournals.orgmdpi.com For example, PEITC-induced apoptosis is associated with ROS-dependent disruption of the mitochondrial membrane potential and activation of caspase-3. frontiersin.orgnih.govoup.com
Cell Cycle Modulation: Isothiocyanates have been observed to cause cell cycle arrest, often at the G2/M phase. iiarjournals.orgresearchgate.netmdpi.com This prevents cancer cells from dividing and proliferating. The mechanism can involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases. iiarjournals.org For instance, sulforaphane (B1684495) has been shown to induce G2/M arrest in cervical cancer cells. mdpi.com
The table below summarizes the general effects of some common isothiocyanates on the biological pathways discussed. It is important to reiterate that this information is not specific to 2,3,4,5-tetrachlorophenyl isothiocyanate.
| Isothiocyanate Analogue | Modulation of Detoxification Pathways | Induction of Cellular Stress | Apoptosis and Cell Cycle Modulation |
| Sulforaphane | Induces Phase II enzymes via Nrf2-ARE activation. oregonstate.edu | Can induce ROS production. nih.gov | Induces G2/M cell cycle arrest and apoptosis. mdpi.com |
| Phenethyl isothiocyanate (PEITC) | Inhibits some Phase I enzymes; induces Phase II enzymes. nih.gov | Induces ROS generation leading to oxidative stress. nih.govresearchgate.net | Induces apoptosis and cell cycle arrest. researchgate.net |
| Benzyl isothiocyanate (BITC) | Induces Phase II enzymes. | Activates Nrf2 signaling in response to stress. rsc.org | Induces apoptosis. |
| Allyl isothiocyanate (AITC) | Induces Phase II enzymes. | Induces G2/M cell cycle arrest. iiarjournals.org |
Mechanisms of Apoptosis Induction (e.g., Mitochondrial Pathway, Caspase Activation, Bcl-2 Family Regulation)
Isothiocyanates are potent inducers of apoptosis, or programmed cell death, in various cell lines. nih.govnih.gov The primary mechanism often involves the intrinsic or mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytosol. nih.gov
The induction of apoptosis by ITCs is closely linked to the activation of a cascade of cysteine-aspartic proteases known as caspases. scispace.com Studies on analogues like phenethyl isothiocyanate (PEITC) have shown the activation of initiator caspases, such as caspase-9, and effector caspases, including caspase-3. nih.gov The activation of caspase-3 is a central event, leading to the cleavage of key cellular substrates and ultimately, the execution of the apoptotic program. scispace.comnih.gov For instance, PEITC and other phenylalkyl isothiocyanates have been demonstrated to induce caspase-3-like activity and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. scispace.com
The regulation of the Bcl-2 family of proteins is another critical aspect of ITC-induced apoptosis. This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. mdpi.com Isothiocyanates have been shown to modulate this balance by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic ones, thereby tipping the scale towards cell death.
Table 1: Effect of Isothiocyanate Analogues on Apoptotic Markers
| Isothiocyanate | Cell Line | Effect on Caspase Activity | Regulation of Bcl-2 Family Proteins | Reference |
| Allyl isothiocyanate (AITC) | Human brain malignant glioma GBM 8401 | Increased caspase-9 and -3 activity | - | nih.gov |
| Benzyl isothiocyanate (BITC) | Human leukemia HL-60 | - | Phosphorylation of Bcl-2 | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Human leukemia HL-60 | Increased caspase-3 activity | - | iiarjournals.org |
| Phenethyl isothiocyanate (PEITC) | Human cervical cancer cells | Increased caspase-3 activation | - | frontiersin.org |
Note: A hyphen (-) indicates that specific data was not provided in the cited sources.
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, isothiocyanates can halt the proliferation of cells by inducing cell cycle arrest, most commonly at the G2/M phase. nih.govnih.gov This arrest prevents damaged cells from proceeding through mitosis, providing an opportunity for DNA repair or, alternatively, shunting the cell towards apoptosis.
The mechanism underlying G2/M arrest often involves the modulation of key regulatory proteins. For example, allyl isothiocyanate (AITC) has been shown to down-regulate the expression of Cdc25B and Cdc25C phosphatases. nih.gov These phosphatases are crucial for activating the cyclin-dependent kinase 1 (CDK1)/cyclin B complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25, ITCs prevent the activation of this complex, leading to a standstill at the G2/M checkpoint. nih.gov Furthermore, some isothiocyanates, like sulforaphane, can induce the expression of p21, a cyclin-dependent kinase inhibitor that can contribute to cell cycle arrest. nih.gov Studies have demonstrated that for some ITCs, the G2/M phase-arrested cells are more susceptible to apoptosis. nih.gov
Table 2: Effect of Isothiocyanate Analogues on Cell Cycle Progression
| Isothiocyanate | Cell Line | Phase of Cell Cycle Arrest | Key Proteins Modulated | Reference |
| Allyl isothiocyanate (AITC) | Human colorectal adenocarcinoma SW620 | G2/M | Down-regulation of Cdc25B and Cdc25C | nih.gov |
| Allyl isothiocyanate (AITC) | Human brain malignant glioma GBM 8401 | G2/M | Reduction of CDK1/cyclin B activity | nih.gov |
| Benzyl isothiocyanate (BITC) | HeLa | G2/M | - | nih.gov |
| Phenethyl isothiocyanate (PEITC) | HeLa | G2/M | - | nih.gov |
| Sulforaphane (SFN) | LM8 | G2/M | Induction of p21 | nih.gov |
Note: A hyphen (-) indicates that specific data was not provided in the cited sources.
Antimicrobial Activity Mechanisms
Impact on Fungal Cell Physiology and Mitochondrial Function
Isothiocyanates exhibit significant antifungal properties against a range of fungal pathogens. researchgate.netmdpi.com A key mechanism of their antifungal action is the disruption of fungal cell physiology, particularly targeting mitochondrial function. Allyl isothiocyanate (AITC), for example, has been found to inhibit ergosterol (B1671047) biosynthesis in Candida albicans. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.
Furthermore, ITCs can induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress. nih.gov This oxidative stress can damage cellular components, including mitochondria. The disruption of mitochondrial function, including the electron transport chain, can lead to a decrease in ATP production and further contribute to cell death. researchgate.net Some ITCs have been shown to inhibit oxygen uptake in yeasts and fungi, directly impacting their metabolic functions. researchgate.net
Bacterial Growth Inhibition Mechanisms
Isothiocyanates also possess antibacterial activity against various human pathogens. nih.govmdpi.com Aromatic ITCs are thought to be particularly effective due to their ability to traverse bacterial membranes. nih.gov The antimicrobial mechanism of ITCs is often associated with the inhibition of essential enzymes within the bacterial cell.
Allyl isothiocyanate has been shown to inhibit thioredoxin reductase and acetate (B1210297) kinase in Escherichia coli O157:H7. researchgate.netnih.gov Thioredoxin reductase is crucial for DNA synthesis, while acetate kinase is involved in energy metabolism. By targeting these key enzymes, ITCs can effectively halt bacterial growth. The antimicrobial activity of ITCs can be influenced by factors such as pH, with some exhibiting greater potency at lower pH values. nih.gov
Table 3: Antimicrobial Activity of Isothiocyanate Analogues
| Isothiocyanate | Target Organism | Observed Effect | Reference |
| Allyl isothiocyanate (AITC) | Candida albicans | Inhibition of ergosterol biosynthesis, ROS production, G2/M arrest | nih.gov |
| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal activity | mdpi.com |
| Phenethyl isothiocyanate (PEITC) | Clostridia species | Inhibition of growth | nih.gov |
| Sulforaphane (SFN) | Helicobacter pylori | Inhibition of growth | nih.gov |
Enzyme Inhibition Studies (excluding therapeutic/clinical context)
The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic moieties in proteins, leading to enzyme inhibition. This is a key mechanism underlying many of their biological effects. nih.gov
Studies have shown that arylalkyl isothiocyanates are potent inhibitors of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of various compounds. nih.govoup.com For instance, phenethyl isothiocyanate (PEITC), 4-phenylbutyl isothiocyanate (PBITC), and 6-phenylhexyl isothiocyanate (PHITC) have been shown to inhibit the oxidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a tobacco-specific carcinogen. nih.govoup.com The inhibitory potency often increases with the length of the alkyl chain. nih.gov
More recently, phenyl isothiocyanate and its derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase and butyrylcholinesterase. tandfonline.com Additionally, certain ITCs have demonstrated significant inhibitory activity against the COX-2 enzyme, which is involved in inflammatory pathways. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
The biological activity of isothiocyanates is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help to elucidate which structural features are crucial for their effects.
For arylalkyl isothiocyanates, the length of the alkyl chain connecting the phenyl group to the ITC moiety plays a critical role in their inhibitory potency against certain enzymes and their ability to induce apoptosis. aacrjournals.orgresearchgate.net Generally, a longer alkyl chain enhances activity. nih.govaacrjournals.org For example, 6-phenylhexyl isothiocyanate and 8-phenyloctyl isothiocyanate were found to be stronger inhibitors of lung tumorigenesis than phenethyl isothiocyanate. aacrjournals.orgresearchgate.net
The nature of the substituent on the aromatic ring also modulates activity. For instance, in the case of phenyl isothiocyanates, the position and type of substituent can affect their inhibitory activity against enzymes like cholinesterases. tandfonline.com Studies comparing phenylalkyl isothiocyanates with their isoselenocyanate analogues have shown that the selenium-containing compounds generally exhibit greater cytotoxic and apoptosis-inducing effects. nih.gov The presence of an aromatic ring itself appears to be important for certain activities, as aromatic ITCs are often more effective antimicrobial agents than their aliphatic counterparts. nih.gov
Future Research Directions and Unexplored Avenues for 2,3,4,5 Tetrachlorophenyl Isothiocyanate
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of isothiocyanates (ITCs) has evolved significantly, moving towards methods that offer greater efficiency, safety, and sustainability. chemrxiv.org Future research on 2,3,4,5-tetrachlorophenyl isothiocyanate should focus on adapting these modern techniques. Traditional methods often rely on hazardous reagents like thiophosgene (B130339). chemrxiv.org Contemporary strategies, however, provide greener alternatives.
One promising avenue is the use of elemental sulfur, which offers a more environmentally benign approach to incorporating the sulfur atom. mdpi.com Another area for development involves thiocarbonyl transfer reagents, such as chlorothionoformate, which can be highly efficient, especially when optimized for electron-deficient amines like the tetrachloroaniline precursor. chemrxiv.org Research could focus on a two-step process for such electron-deficient amines to improve yields and purity. chemrxiv.org The desulfurization of dithiocarbamate (B8719985) salts, formed from the reaction of the primary amine with carbon disulfide, represents another established yet improvable pathway. chemrxiv.org
The goal would be to develop a robust, high-yielding, and scalable synthesis that minimizes waste and avoids toxic reagents, making the compound more accessible for further study.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Precursors | Key Reagents | Potential Advantages |
|---|---|---|---|
| Thiocarbonyl Transfer | 2,3,4,5-Tetrachloroaniline (B44146) | O-phenyl chlorothionoformate, NaOH | High efficiency for electron-rich amines; adaptable for electron-deficient amines. chemrxiv.org |
| Dithiocarbamate Desulfurization | 2,3,4,5-Tetrachloroaniline, Carbon Disulfide | Base, Desulfurizing agent (e.g., H₂O₂, I₂) | Avoids highly toxic thiophosgene byproducts. chemrxiv.org |
| Elemental Sulfur-Mediated Synthesis | 2,3,4,5-Tetrachloroaniline or corresponding isocyanide | Elemental Sulfur (S₈), Catalyst | Utilizes an inexpensive, readily available, and green sulfur source. mdpi.com |
Exploration of Advanced Reactivity Profiles and Complex Molecular Architectures
The isothiocyanate functional group is a versatile electrophilic handle for constructing complex molecules. While its basic reactivity with nucleophiles is well-known, future research should explore more advanced transformations. The electron-withdrawing nature of the tetrachlorophenyl ring is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially opening up unique reaction pathways.
Future studies could investigate its use in:
Heterocycle Synthesis: Employing the compound as a building block in cycloaddition reactions or multi-component reactions to generate novel, highly substituted heterocyclic scaffolds, such as thiophenes, triazoles, or pyrimidines. nih.govresearchgate.net
Synthesis of Bioactive Conjugates: Attaching the this compound moiety to other pharmacophores or natural products to create hybrid molecules. This approach has been used to modify natural products like Brefeldin A to develop derivatives with new biological activities. nih.gov
Thiourea (B124793) and Guanidine Derivatives: Systematic exploration of its reactions with a diverse library of amines and hydrazines to create novel substituted thioureas and related structures, which are common motifs in medicinal chemistry.
These investigations would expand the synthetic utility of the compound beyond that of a simple chemical intermediate.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. mdpi.comucd.ie The integration of this compound chemistry with these platforms is a critical future direction.
Research in this area should target:
High-Throughput Reaction Optimization: Using automated flow platforms to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) for both the synthesis of the isothiocyanate and its subsequent transformations. beilstein-journals.org
Safe Handling of Energetic Reactions: The synthesis and reactions of isothiocyanates can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, enabling reactions to be run safely under conditions that would be hazardous in a batch reactor. ucd.ie
The development of a machine-assisted, continuous process for synthesizing and derivatizing this compound would represent a significant technological advancement. beilstein-journals.orgnih.gov
Deeper Mechanistic Insights into Biological Interactions at the Molecular Level
Isothiocyanates are known to exert biological effects primarily through covalent modification of proteins by reacting with nucleophilic amino acid residues, such as cysteine. nih.gov The specific biological profile of this compound is unexplored, and gaining a molecular-level understanding of its interactions is a key future objective.
Future research should focus on:
Target Identification: Using chemoproteomic approaches to identify the specific protein targets that are covalently modified by the compound within cells.
Signaling Pathway Analysis: Investigating how the compound modulates key cellular signaling pathways. Studies on other isothiocyanates have highlighted the importance of pathways like PI3K/AKT in mediating their effects. nih.gov
Structural Biology: Obtaining high-resolution crystal structures of the compound bound to its protein targets to elucidate the precise molecular interactions and understand the basis for any observed biological activity.
Comparative Studies: Comparing its biological activity and target profile with other isothiocyanates to understand how the bulky, electron-poor tetrachlorophenyl group influences its potency and selectivity. nih.gov
These studies would move beyond simple phenotypic screening to provide a detailed mechanistic picture of how this specific molecule interacts with biological systems. rsc.org
Environmental Fate and Transformation Studies (excluding toxicity profiles)
As a polychlorinated aromatic compound, understanding the environmental persistence, mobility, and transformation of this compound is crucial. Such compounds can be classified as persistent organic pollutants (POPs), which resist degradation and can be transported over long distances. taylorfrancis.com
Future research must address its environmental behavior through:
Degradation Pathway Elucidation: Investigating its susceptibility to abiotic degradation processes such as photolysis (degradation by sunlight) and hydrolysis in aquatic environments. secure-platform.com
Biotransformation Studies: Assessing its biodegradability by relevant environmental microorganisms in soil and water systems. This includes identifying the metabolic pathways and the responsible microorganisms. mdpi.com
Identification of Transformation Products (TPs): A critical aspect is the identification and characterization of any products formed during its degradation. secure-platform.com It is known that the transformation of environmental contaminants can sometimes result in products that are more persistent than the parent compound. secure-platform.comnih.gov
Partitioning Behavior: Quantifying its partitioning between environmental compartments like water, soil, sediment, and air to predict its mobility and potential for bioaccumulation. taylorfrancis.com
These studies are essential for building a complete profile of the compound's lifecycle and impact in the environment. secure-platform.com
Advances in Analytical Techniques for Trace Analysis and Metabolite Identification
The ability to detect and quantify a compound and its derivatives at very low concentrations is fundamental to both biological and environmental research. mdpi.com Future work must establish robust analytical methods for this compound and its potential transformation products.
Key areas for analytical development include:
High-Sensitivity Chromatographic Methods: Developing and validating methods using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This combination provides the sensitivity and selectivity needed for trace analysis in complex matrices like plasma, tissues, soil, and water. mdpi.com
Metabolite Profiling: Employing untargeted metabolomics approaches to discover and identify novel metabolites in biological and environmental samples. nih.gov This is crucial for understanding its biotransformation pathways. nih.gov
Advanced Mass Spectrometry and NMR: Using high-resolution mass spectrometry (HRMS) for accurate mass measurements to confirm elemental compositions and nuclear magnetic resonance (NMR) spectroscopy to definitively elucidate the structure of unknown metabolites and degradation products. nih.govacs.org
Sample Preparation and Derivatization: Optimizing sample preparation techniques, such as solid-phase extraction (SPE), to isolate and pre-concentrate the analyte from complex samples. mdpi.com Chemical derivatization could also be explored to enhance the stability or detectability of the compound and its metabolites. mdpi.com
These analytical advancements are prerequisites for conducting meaningful research in the other areas described, from mechanistic biology to environmental fate. nih.govsemanticscholar.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3,4,5-Tetrachloroaniline |
| Brefeldin A |
| Carbon disulfide |
| Chlorothionoformate |
| Cysteine |
| Guanidine |
| O-phenyl chlorothionoformate |
| Thiophosgene |
Q & A
Q. What are the optimal synthetic routes for 2,3,4,5-tetrachlorophenyl isothiocyanate, and how can intermediates be purified?
A common method involves reacting 2,3,4,5-tetrachlorophenol derivatives with thiophosgene or ammonium isothiocyanate under controlled conditions. For example, benzoylisothiocyanate synthesis uses equimolar benzoyl chloride and ammonium isothiocyanate in 1,4-dioxane, heated for 30 minutes to form intermediates, followed by ice/water quenching to isolate the product . Purification typically involves filtration, recrystallization (e.g., using cold solvents), or column chromatography with silica gel and dichloromethane/hexane gradients .
Q. Which analytical techniques are most reliable for characterizing this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) are critical. IR peaks at ~2050–2100 cm⁻¹ confirm the isothiocyanate (-NCS) group . Polar columns (e.g., DB-5MS) are recommended for GC due to the compound’s high chlorine content .
Q. How can researchers address solubility challenges during experimental workflows?
The compound’s low aqueous solubility (similar to 4-iodophenyl isothiocyanate, ~9.0×10⁻⁵ M in water at 25°C ) necessitates organic solvents like acetonitrile, dimethyl sulfoxide (DMSO), or 1,4-dioxane. For reactions requiring aqueous phases, co-solvents (e.g., 10% methanol/water) or micellar systems can enhance solubility .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of the isothiocyanate group under varying pH and temperature conditions?
The -NCS group is prone to hydrolysis, forming thioureas or urea derivatives in acidic/basic media. Kinetic studies show that at pH > 8, hydrolysis accelerates, producing 2,3,4,5-tetrachloroaniline as a byproduct. Stability is maintained below 25°C in anhydrous solvents like tetrahydrofuran (THF) . Computational modeling (DFT) can predict degradation pathways by analyzing electron density around the -NCS moiety .
Q. How can researchers mitigate interference from polychlorinated biphenyl (PCB) contaminants during analysis?
PCBs (e.g., PCB No. 209, MW 429.77 ) may co-elute in chromatographic systems due to structural similarities. Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching (e.g., Clₙ clusters) and optimize gradient elution (e.g., isooctane/acetonitrile) to separate chlorinated analogs. Confirm identity via exact mass (error < 2 ppm) and fragmentation patterns .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation?
Contradictions often arise from solvent impurities or competing reactions. For example, residual water in 1,4-dioxane may hydrolyze -NCS to thiourea. Implement strict drying protocols (e.g., molecular sieves) and monitor reactions in real-time via inline FT-IR. If byproducts persist, use preparative TLC or LC-MS to isolate and characterize them .
Q. How can molecular docking studies elucidate interactions between this compound and biological targets?
Docking tools (AutoDock Vina, Schrödinger Suite) model binding affinities to enzymes like cytochrome P450. Parameterize the compound’s partial charges (AM1-BCC method) and validate with experimental IC₅₀ values. Focus on halogen bonding between chlorine atoms and protein backbone carbonyls, a key interaction in inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
